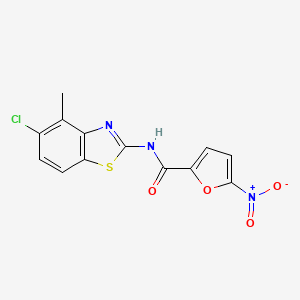
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, also known as 3-Pyridylalaninol hydrochloride, is a chemical compound with the molecular formula C7H11ClN2O. It has an average mass of 174.628 Da and a monoisotopic mass of 174.055984 Da .
Synthesis Analysis
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol involves a two-step process . First, 3-pyridinecarboxaldehyde is reacted with ammonia methanol to obtain 3-pyridinecarboxaldehyde methanol condensate. Then, a hydrogen reducing agent (such as hydrogen and lithium aluminum hydride) is used to reduce the condensate to obtain the 2-amino-1-(3-pyridyl)ethanol product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H . The linear formula is C7H11CLN2O .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.63 g/mol .Wissenschaftliche Forschungsanwendungen
Complexation with Metal Ions
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride has been utilized in the synthesis of metal complexes, demonstrating its versatility as a ligand. For instance, it reacts with pyridine-2-carbaldehyde and metal chlorides to form copper(II) and cadmium(II) complexes, characterized by spectroscopic methods and single-crystal X-ray diffraction. These complexes exhibit potential for interaction with biomolecules, as indicated by docking studies comparing their interaction with selected biomolecules against doxorubicin (Mardani et al., 2019).
Protecting Group for Carboxylic Acids
In polymer chemistry, 2-(Pyridin-2-yl)ethanol, a derivative of the main compound, serves as an efficient protecting group for methacrylic acid. This protected form can be selectively removed post-polymerization, showcasing the compound's utility in creating advanced polymer structures. This approach provides a novel method for the synthesis of diblock copolymers, highlighting the compound's significant role in materials science (Elladiou & Patrickios, 2012).
Synthesis of Ligands and Coordination Chemistry
The synthesis of unsymmetrical tripodal amines and their copper(II) complexes underscores the importance of this compound in coordination chemistry. These complexes are studied for their structural characteristics, providing insights into ligand design and metal-ligand interactions, which are crucial for developing catalytic systems and materials with specific magnetic and electronic properties (Keypour et al., 2015).
Enantioselective Synthesis
Enantiomerically pure forms of this compound have been prepared and used as key intermediates in the synthesis of ligands for beta3-adrenergic receptor agonists. This application demonstrates its significance in the field of medicinal chemistry, where the synthesis of enantiomerically pure compounds is crucial for drug development (Perrone et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-1-pyridin-3-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)
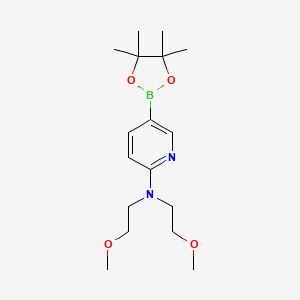
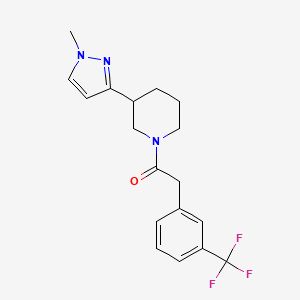
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)

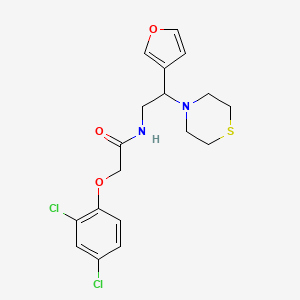
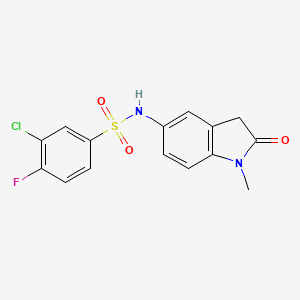
![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)

![8-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid](/img/structure/B2978328.png)
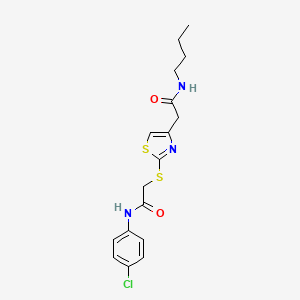
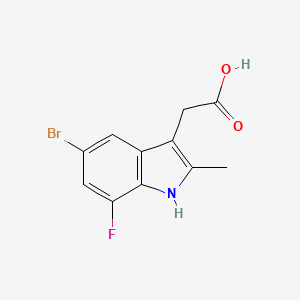
![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)
